

Cytotoxicity Data for the Emeguisin B-Containing Extract

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Compound Focus: Emeguisin B

CAS No.: 117032-55-0

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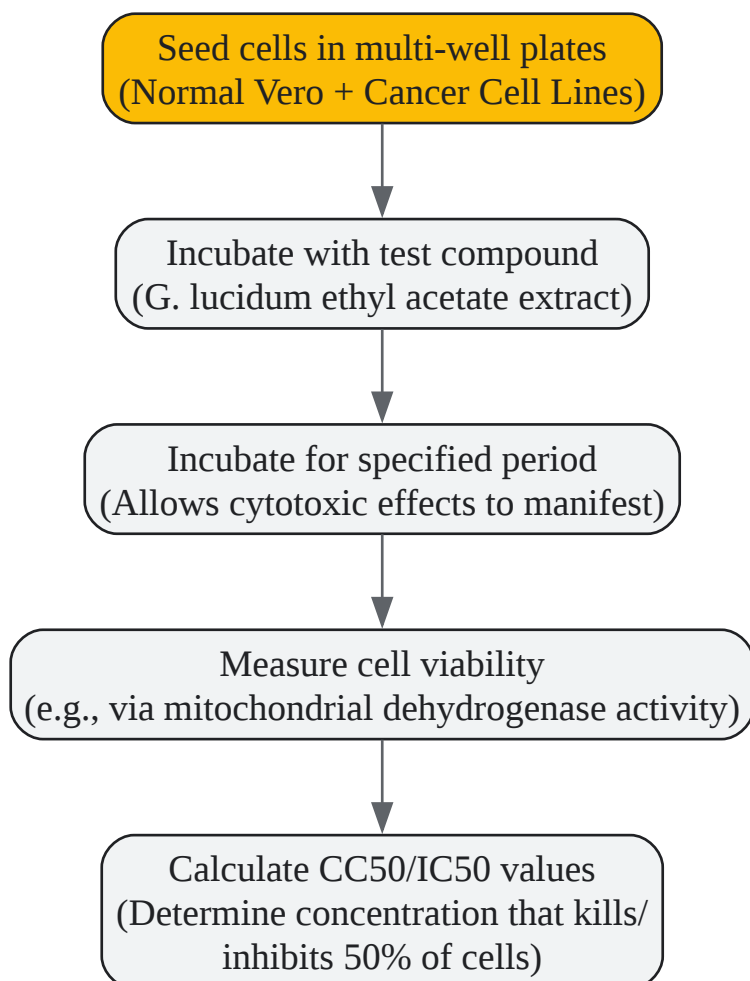
The following table summarizes the key experimental findings from a 2025 study on an ethyl acetate extract of *Ganoderma lucidum*, in which **Emeguisin B** was identified as one of nine depsidones present [1] [2].

Test Material	Normal Cell Line	Result (CC50)	Cancer Cell Lines Tested	Results (IC50)
<i>Ganoderma lucidum</i> ethyl acetate extract (containing Emeguisin B and other depsidones)	Vero (African green monkey kidney epithelial cells)	121.33 ± 5.06 µg/mL [1] [2]	HepG2 (liver carcinoma), HCT116 (colon carcinoma), MCF7 (breast adenocarcinoma), A549 (lung adenocarcinoma) [1] [2]	Ranged from 85.49 ± 3.04 µg/mL to 104.74 ± 4.73 µg/mL [1] [2]

The study demonstrates that the extract has **selective cytotoxicity**, meaning it was more toxic to cancer cells than to normal cells [1] [2]. Another study on depsidones from *Aspergillus unguis* also reported that certain crude extracts and isolated compounds showed no cytotoxicity against non-cancerous Vero cells at the tested concentrations, supporting the potential for selective toxicity [3].

Experimental Protocol and Methodology

The cytotoxicity data was generated using standard in vitro methods. Here is a breakdown of the key experimental steps and considerations based on the search results.



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- **Cell Lines and Purpose:** The study used Vero cells as a model for normal, non-cancerous cells to assess potential toxicity to healthy tissues. The four human cancer cell lines (HepG2, HCT116, MCF7, A549) represent common carcinoma types, allowing for a broad evaluation of anticancer potential [1] [2].
- **Key Assay Principle:** Cytotoxicity was assessed by measuring the reduction in cell viability. While the specific assay is not named, a common method is the **MTT assay**, which measures the activity of mitochondrial dehydrogenase enzymes in living cells. The **CC50** is the concentration that reduces the viability of normal cells by 50%, while the **IC50** is the concentration that inhibits the growth of cancer cells by 50% [4].
- **Data Interpretation:** The higher the CC50 value, the less toxic a compound is to normal cells. The fact that the CC50 for the extract (121.33 $\mu\text{g}/\text{mL}$) was higher than the IC50 values for the cancer cells (85.49-104.74 $\mu\text{g}/\text{mL}$) indicates a degree of selectivity [1] [2].

Key Limitations and Research Gaps

For a comprehensive and conclusive comparison guide, it is critical to note the current limitations of the available data:

- **Lack of Isolated Compound Data:** The primary limitation is that the cytotoxicity results are for a complex extract, not for purified **Emeguisin B**. The observed activity and selectivity may be due to **Emeguisin B**, other depsidones in the extract, or a synergistic effect between them [1] [2].
- **Mechanistic Insights are Predictive:** The study used **molecular docking**, a computational method, to predict that **Emeguisin B** and other depsidones would bind strongly to cancer-related protein targets (like AKT1 and CDK2). This suggests a potential mechanism but requires experimental validation [1] [2].

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